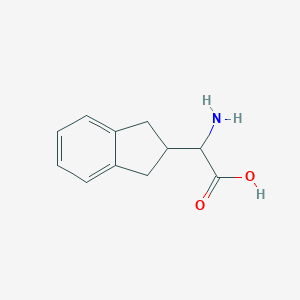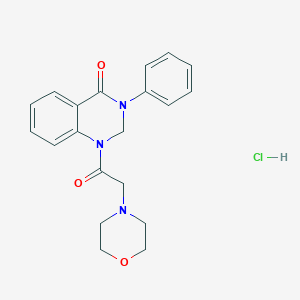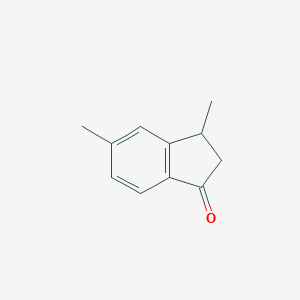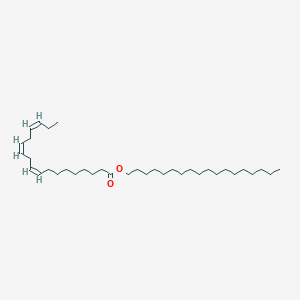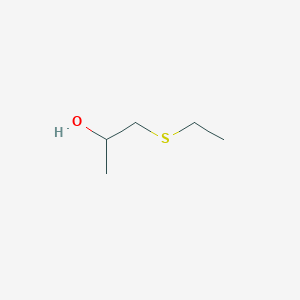
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
Übersicht
Beschreibung
The compound 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemistry, which may offer indirect information about the compound . For instance, the oxidation chemistry of 5-hydroxyindole under biomimetic conditions is explored, indicating a complex mixture of oligomeric products from oxidation reactions . Additionally, the detection and implications of 4,5-dioxovaleric acid (DOVA) are discussed, which is a compound structurally related to 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid . Furthermore, the alkylation properties of DOVA on DNA are investigated, providing a potential insight into the reactivity of similar compounds .
Synthesis Analysis
The synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as the oligomeric products from the oxidation of 5-hydroxyindole, suggests that oxidative conditions can lead to complex product formation . This information could be extrapolated to hypothesize potential synthetic routes for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, involving controlled oxidation steps.
Molecular Structure Analysis
While the molecular structure of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not analyzed in the papers, the structure of DOVA and its derivatives are examined . The studies on DOVA provide insights into the molecular interactions and reactivity that could be relevant to the molecular structure analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, considering the similarities in functional groups and potential reactivity patterns.
Chemical Reactions Analysis
The chemical reactions of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are not directly reported, but the papers do discuss the reactivity of similar compounds. For example, the oxidation of 5-hydroxyindole leads to a variety of oligomeric products , and DOVA is shown to be an efficient alkylating agent of guanine moieties within DNA . These findings suggest that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid may also undergo oxidation and potentially form adducts with biomolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are not described in the provided papers. However, the detection methods for DOVA, including high-performance liquid chromatography and fluorescence detection, indicate that similar compounds can be analyzed using these techniques . The reactivity of DOVA with DNA also provides a clue to the potential chemical properties of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, such as its reactivity towards nucleophilic sites in biomolecules .
Wissenschaftliche Forschungsanwendungen
Given this, I'll provide a general overview of the types of research and applications commonly associated with compounds of similar chemical families, which might give insight into the potential areas of interest for "5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid":
Potential Therapeutic Applications
Compounds with complex structures, including those with trimethoxyphenyl groups, often exhibit biological activity that can be leveraged in pharmaceutical research. For example, derivatives of aminolevulinic acid and other structurally complex acids have been studied for their roles in treating conditions like porphyria and in photodynamic therapy for cancer treatment (Onuki et al., 2002).
Biochemical Research
Chemical compounds with methoxy groups are of interest in biochemical research due to their potential to interact with biological molecules in specific ways, influencing pathways such as oxidative stress, metabolic processing, and cellular signaling. For example, research on chlorogenic acid has highlighted its diverse pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018).
Environmental and Industrial Applications
Some research focuses on the environmental impact of chemical compounds, including their toxicity and degradation. For example, the analysis of herbicide toxicity and its environmental implications has been a subject of scientometric reviews, which could be relevant to understanding the environmental behaviors of related compounds (Zuanazzi et al., 2020).
Eigenschaften
IUPAC Name |
5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-11-8-7-9(13(19-2)14(11)20-3)10(15)5-4-6-12(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAPSUEQMAVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598251 | |
| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid | |
CAS RN |
16093-16-6 | |
| Record name | 5-Oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




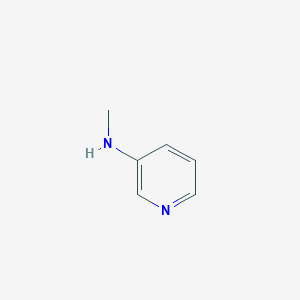

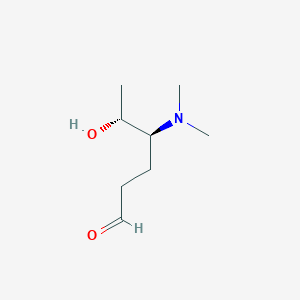
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)

